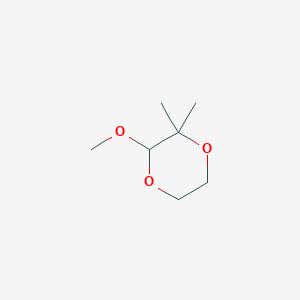![molecular formula C10H12O2S2 B14521193 2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione CAS No. 62738-30-1](/img/structure/B14521193.png)
2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione is an organic compound belonging to the thieno[3,2-b]thiophene family. This compound is characterized by its unique structure, which includes two thiophene rings fused together with a dione functional group. The presence of four methyl groups at the 2 and 5 positions of the thiophene rings adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione typically involves the following steps:
Formation of the Thieno[3,2-b]thiophene Core: This can be achieved through a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C).
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using suitable alkylating agents under controlled conditions.
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to introduce the dione functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including:
Catalytic Vapor-Phase Reactions: Utilizing high-temperature reactors for the initial formation of the thieno[3,2-b]thiophene core.
Batch or Continuous Flow Reactors: For the subsequent alkylation and oxidation steps, ensuring consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Alkylating Agents: Methyl iodide, dimethyl sulfate.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Diols: From reduction reactions.
Substituted Derivatives: From electrophilic substitution reactions.
Scientific Research Applications
2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione has several applications in scientific research:
Organic Semiconductors: Used as a building block for the synthesis of organic semiconductors due to its conjugated structure.
Photovoltaic Materials: Employed in the development of photovoltaic materials for solar cells.
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it useful in organic electronic applications . Additionally, its potential biological activities may be attributed to its ability to interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Terthiophene: An oligomer of thiophene with similar electronic properties.
Dithienyl: A shorter oligomer of thiophene.
Polythiophene: The parent polymer of thiophene.
Uniqueness
2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione is unique due to the presence of four methyl groups and a dione functional group, which enhance its chemical stability and electronic properties compared to other thiophene derivatives .
Properties
CAS No. |
62738-30-1 |
|---|---|
Molecular Formula |
C10H12O2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2,2,5,5-tetramethylthieno[3,2-b]thiophene-3,6-dione |
InChI |
InChI=1S/C10H12O2S2/c1-9(2)7(11)5-6(13-9)8(12)10(3,4)14-5/h1-4H3 |
InChI Key |
LQEHNLBHJSIAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C(S1)C(=O)C(S2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile](/img/structure/B14521120.png)
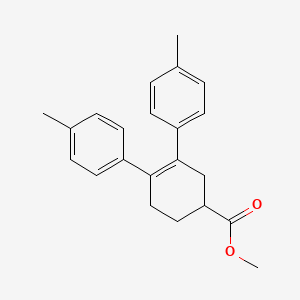
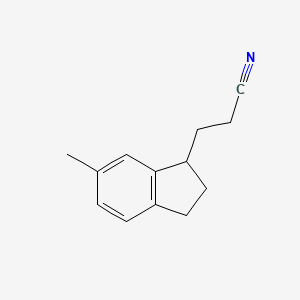
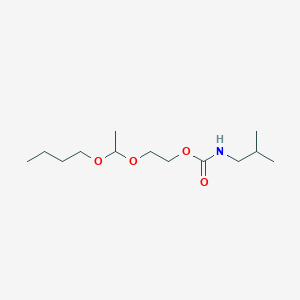
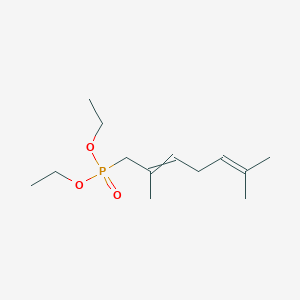
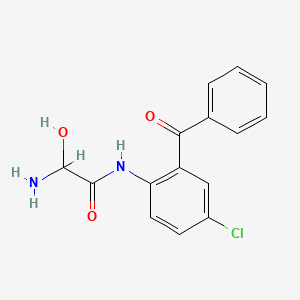
methanethione](/img/structure/B14521163.png)
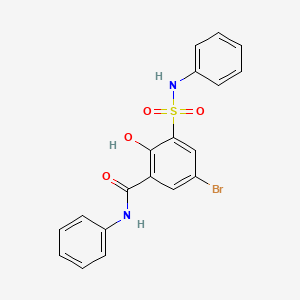
![5-([1,1'-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one](/img/structure/B14521172.png)
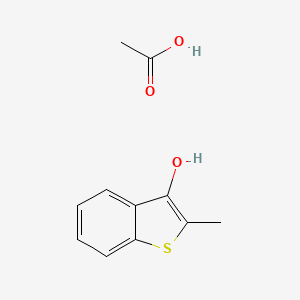

![3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid](/img/structure/B14521197.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14521198.png)
